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molecular formula C10H11NO4 B1619315 6-(Acetoxymethyl)pyridin-3-yl acetate CAS No. 31181-78-9

6-(Acetoxymethyl)pyridin-3-yl acetate

Cat. No. B1619315
M. Wt: 209.2 g/mol
InChI Key: DRNSHBVPGCBAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260620

Procedure details

220.0 g of the above ester is added to 2,200 ml of 6N-hydrochloric acid and the resulting solution is refluxed for 18 hours. Then, the solution is evaporated to leave an oily viscous residue. This residue is digested with ethyl methyl ketone to yield 5-hydroxy-2-pyridinemethanol hydrochloride melting at 122°-123°. (The corresponding free base is prepared by adding a saturated solution of potassium carbonate to the hydrochloride, extracting the resulting suspension with chloroform, drying the chloroform extract over sodium sulfate, filtering and evaporating the filtrate to yield the free base.)
Name
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C(=O)C)=[CH:8][N:7]=1)(=O)C.[ClH:16]>CC(CC)=O>[ClH:16].[OH:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][OH:4])=[N:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C=C1)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Then, the solution is evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oily viscous residue

Outcomes

Product
Name
Type
product
Smiles
Cl.OC=1C=CC(=NC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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